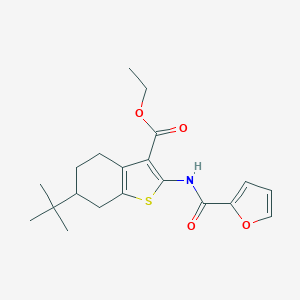![molecular formula C24H25N3OS B289475 N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide (referred to as "compound X" in This paper will explore the synthesis method of compound X, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
Compound X inhibits the activity of HDACs by binding to the active site of the enzyme. This binding prevents the enzyme from deacetylating histones, which leads to an increase in histone acetylation. This increase in acetylation can result in changes in gene expression, leading to differentiation and apoptosis of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, it has been shown to increase the acetylation of other proteins, including p53 and tubulin. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its specificity for HDAC inhibition. This specificity allows for more targeted research on the role of HDACs in gene expression and cancer development. However, a limitation of using compound X is its relatively low potency compared to other HDAC inhibitors. This may require the use of higher concentrations of the compound in experiments, which could lead to non-specific effects.
Direcciones Futuras
There are several potential future directions for research on compound X. One area of interest is its potential as an anti-cancer agent. Further studies could explore its ability to induce differentiation and apoptosis in different types of cancer cells. Another area of interest is its anti-inflammatory effects, as it could potentially be used to treat inflammatory diseases. Additionally, further studies could explore the potential of compound X as a tool for studying the role of HDACs in gene expression and disease development.
Métodos De Síntesis
Compound X is synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzaldehyde with 2-aminobenzylamine to form 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinylamine. This intermediate is then reacted with thioacetic acid to form the thioester intermediate. Finally, this intermediate is reacted with benzyl bromide to form compound X.
Aplicaciones Científicas De Investigación
Compound X has shown potential for use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied extensively for their potential as anti-cancer agents, as they can cause cancer cells to differentiate and undergo apoptosis.
Propiedades
Fórmula molecular |
C24H25N3OS |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-benzyl-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N3OS/c1-17-8-7-11-19(14-17)23-26-21-13-6-5-12-20(21)24(27-23)29-16-22(28)25-15-18-9-3-2-4-10-18/h2-4,7-11,14H,5-6,12-13,15-16H2,1H3,(H,25,28) |
Clave InChI |
DWFLFJFQLPBFCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)